A Technical Guide to 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde: Properties, Synthesis, and Applications
A Technical Guide to 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary: 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique arrangement of a reactive aldehyde group and two different halogen atoms on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, predicted spectroscopic signatures, a plausible synthetic route, key reactivity patterns, and its applications in drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthetic utility and handling.
Compound Identification and Physicochemical Properties
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a key intermediate whose precise structure allows for selective chemical modifications. Its identity and core properties are summarized below.
| Identifier | Value |
| IUPAC Name | 3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde |
| CAS Number | 2648946-08-9[1] |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol |
| Canonical SMILES | CC1=C(C(=C(N=C1)Cl)Br)C=O |
Physicochemical Data (Predicted and Inferred)
| Property | Value/Description | Justification |
| Appearance | White to light yellow solid | Based on typical appearance of similar halogenated pyridine building blocks. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Limited solubility in water. | The aromatic and halogenated structure suggests solubility in non-polar to moderately polar organic solvents. |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | Halogenated aldehydes can be sensitive to air and moisture; inert atmosphere storage prevents degradation. |
Spectroscopic and Analytical Characterization (Predicted)
Unambiguous structural confirmation is paramount in synthesis. While specific experimental data for this exact compound is not publicly available, a combination of standard spectroscopic techniques would be used for its characterization. The expected data are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and highly informative due to the lack of proton-proton coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~10.0 | Singlet (s) | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the ring. |
| ~7.5 - 8.0 | Singlet (s) | Pyridine H-5 | The sole aromatic proton on the electron-deficient pyridine ring. |
| ~2.5 | Singlet (s) | Methyl (-CH₃) | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy
The carbon spectrum complements the proton data, confirming the carbon backbone and key functional groups.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | Carbonyl (C=O) | The aldehyde carbon appears significantly downfield, characteristic of this functional group. |
| ~155-160 | Pyridine C6-Cl | Carbon bearing the chlorine atom is shifted downfield. |
| ~150-155 | Pyridine C2-CHO | Quaternary carbon attached to the aldehyde group. |
| ~145-150 | Pyridine C4-CH₃ | Quaternary carbon attached to the methyl group. |
| ~125-130 | Pyridine C5-H | The only carbon atom in the ring bonded to a hydrogen. |
| ~120-125 | Pyridine C3-Br | The carbon bearing the bromine atom. |
| ~20 | Methyl (-CH₃) | Typical aliphatic carbon signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for rapid confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde (R-CHO) |
| ~1710 | C=O Stretch (strong, sharp) | Aldehyde (R-CHO) |
| ~1550-1600 | C=C and C=N Ring Stretching | Pyridine Ring |
| ~1000-1200 | C-Cl Stretch | Aryl-Chloride |
| ~600-800 | C-Br Stretch | Aryl-Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition. The key feature would be the distinctive isotopic pattern created by the presence of one bromine and one chlorine atom, which serves as a powerful diagnostic tool.
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Expected Molecular Ion (M⁺): A cluster of peaks around m/z 233, 235, and 237.
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Isotopic Pattern: The relative intensities of the M, M+2, and M+4 peaks will be approximately 100:128:32, reflecting the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
Synthesis and Purification
The synthesis of 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde would logically proceed from a more readily available substituted picoline precursor. The oxidation of a 2-methyl group on a pyridine ring is a standard and effective transformation.
Proposed Synthetic Workflow
A common and effective method for this transformation is the oxidation of the corresponding 2-picoline derivative using selenium dioxide (SeO₂), a reagent known for selectively oxidizing activated methyl groups to aldehydes.[2]
Caption: Proposed synthesis of the target aldehyde via SeO₂ oxidation.
Experimental Protocol: Oxidation of 3-Bromo-6-chloro-2,4-dimethylpyridine
Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-6-chloro-2,4-dimethylpyridine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).
-
Reagent Addition: Add selenium dioxide (SeO₂, 1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. A black precipitate of selenium metal will form. Filter the mixture through a pad of Celite® to remove the solid selenium, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. A chemist can selectively target the aldehyde, the C-Br bond, or the C-Cl bond by choosing appropriate reaction conditions.
Caption: Key reactivity sites and corresponding synthetic transformations.
Reactions of the Aldehyde Group
The aldehyde is a versatile handle for chain extension and functionalization.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding secondary or tertiary amines.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid[3], using standard oxidants like potassium permanganate or Oxone®.
-
Nucleophilic Additions: It readily undergoes addition reactions with Grignard reagents or organolithiums to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to various alkene derivatives.
Reactions at the Pyridine Core: Selective Cross-Coupling
The presence of two different halogens is a key strategic advantage. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the trend I > Br > Cl.[4] This differential reactivity allows for sequential, site-selective functionalization.
-
At the C3-Br Bond: This is the more reactive site for standard cross-coupling reactions.
-
Suzuki Coupling: Reaction with an arylboronic acid under palladium catalysis will selectively form a C-C bond at the C3 position, leaving the C6-Cl bond intact for a potential subsequent reaction.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine will selectively install a C-N bond at the C3 position.
-
-
At the C6-Cl Bond: This bond is less reactive in oxidative addition to Palladium(0) but can be targeted under more forcing conditions or with specialized catalyst systems after the C-Br bond has reacted. Alternatively, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4]
Applications in Research and Drug Discovery
Heterocyclic scaffolds, particularly substituted pyridines, are foundational in modern pharmacology.[5] 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde serves as a high-value starting material for building novel molecular entities with potential therapeutic applications.
-
Scaffold for Library Synthesis: Its multiple points of diversity (aldehyde, C-Br, C-Cl) allow for the rapid generation of libraries of related compounds, a common strategy in early-stage drug discovery to explore structure-activity relationships (SAR).
-
Intermediate for Complex Targets: The compound is a building block for creating more elaborate molecules designed to interact with specific biological targets like kinases, proteases, or G-protein coupled receptors. The synthesis of substituted pyridine-2-carboxaldehyde thiosemicarbazones, for example, has been explored for antineoplastic activity.[2]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.
GHS Hazard Classification [1]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exp.) | 3 | Warning | H335/H336: May cause respiratory irritation or drowsiness or dizziness |
Safe Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapor.[8] Wash hands thoroughly after handling.
-
First Aid:
-
On Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8][9]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7] For long-term stability, storage under an inert gas (e.g., Argon or Nitrogen) is recommended.[9]
References
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3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde — Chemical Substance Information. ECHA.[Link]
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Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]
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3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid — Chemical Substance Information. ECHA.[Link]
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3-Bromo-2-chloro-4-methylpyridine. PubChem, National Center for Biotechnology Information.[Link]
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A crystallographic and spectroscopic investigation of the stereochemistry of [MBr(CO) 3L 2] (M=Mn, Re) complexes. ResearchGate.[Link]
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NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org.[Link]
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Spectroscopic Analysis of Organic Compounds. Vidyasagar University.[Link]
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Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS.[Link]
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Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed, National Center for Biotechnology Information.[Link]
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Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. PubMed Central, National Center for Biotechnology Information.[Link]
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Organic Chemistry IR And NMR Cheat Sheet. CLaME.[Link]
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Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry.[Link]
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Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. PubMed, National Center for Biotechnology Information.[Link]
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